molecular formula C18H23N3O2S B2614920 N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 444184-97-8

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No. B2614920
CAS RN: 444184-97-8
M. Wt: 345.46
InChI Key: MVQVTVYBAZRSMY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinazoline derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its cytotoxic effects by inducing oxidative stress and DNA damage. N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to the activation of apoptosis pathways. N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide also inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been found to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide for lab experiments is its ability to induce cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of focus is the identification of the specific molecular targets of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in cancer cells. This information could provide insights into the mechanism of action of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide and aid in the development of more effective cancer therapies. Another area of research is the optimization of the synthesis method of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in preclinical and clinical settings.

Synthesis Methods

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can be synthesized through various methods, including the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of triethylamine followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. Another method involves the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of sodium hydride followed by the reaction with ethyl chloroacetate. Both methods result in the formation of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide as a white crystalline solid.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-cancer properties, N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been investigated for its anti-inflammatory, antioxidant, and antimicrobial activities.

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-21-17(23)13-7-3-4-8-15(13)20-18(21)24/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVTVYBAZRSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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